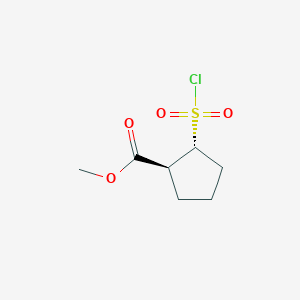![molecular formula C9H13IO2 B2840043 Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate CAS No. 2242693-89-4](/img/structure/B2840043.png)
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is notable for its high perplexity and burstiness, making it a valuable asset in various fields such as drug development and organic synthesis.
Preparation Methods
The synthesis of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate involves multiple steps. One common method includes the iodination of a bicyclo[1.1.1]pentane derivative followed by esterification. The reaction conditions typically require the use of iodine and a suitable solvent under controlled temperature and pressure. Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including its role as a bioisostere in drug design.
Medicine: Researchers are exploring its use in the development of new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: The compound’s unique structure makes it valuable in materials science, where it is used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate is unique due to its bicyclo[1.1.1]pentane structure. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups.
Cubanes: Another class of compounds with a highly strained, cubic structure.
Propellanes: These compounds have a propeller-like structure and are used in similar applications.
This compound stands out due to its specific iodine substitution, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO2/c1-2-12-7(11)3-8-4-9(10,5-8)6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAWFFILFYWVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-((3-methoxybenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2839961.png)



![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2839966.png)

![N-(3-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2839973.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2839974.png)

![2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B2839976.png)
![(3-(1H-tetrazol-1-yl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2839977.png)



